molecular formula C10H7IO B170595 7-Iodonaphthalen-2-ol CAS No. 128542-51-8

7-Iodonaphthalen-2-ol

Cat. No. B170595
M. Wt: 270.07 g/mol
InChI Key: WEBQFINIACBXHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Iodonaphthalen-2-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule has an iodine atom attached to the 7th carbon and a hydroxyl group (-OH) attached to the 2nd carbon of the naphthalene core.

Scientific Research Applications

Iodobenzannulation of Yne-Allenones

A study by Li et al. (2018) explored an I2-mediated iodobenzannulation of yne-allenones. This process enabled the formation of 4-iodonaphthalen-1-ols, which can serve as a new and reliable coupling reagent. The application involves breaking/rearranging C≡C bonds and can generate 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols through various catalyzed processes.

NMR Observation of Wheland-like Intermediates

Twum et al. (2013) observed that 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform create stable Wheland-like tetrahedral cationic species observable by NMR (Twum et al., 2013). This finding is significant for understanding the intramolecular protonation and deiodination mechanisms in similar compounds.

Photostimulated Reactions

Pierini et al. (1988) studied the photostimulated reactions of aryl iodides with 2-naphthoxide ions. They found that the reactions of 1-iodonaphthalene with these ions in liquid ammonia produced 1-aryl-2-naphthols through a nucleophilic aromatic substitution mechanism (Pierini et al., 1988).

Photophysics and Photodissociation Dynamics

Montero et al. (2010) focused on the ultrafast relaxation of 1-iodonaphthalene, particularly its dissociation channels, using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). This study is crucial for understanding the behavior of 1-iodonaphthalene under photoexcitation.

Triplet Lifetimes in Aryl Iodides

Grieser and Thomas (1980) conducted a study on the triplet state of iodonaphthalene, revealing that intramolecular energy relocation processes are inhibited at lower temperatures, affecting the triplet state lifetime (Grieser & Thomas, 1980).

Polarographic Behavior

Ramanathan and Subrahmanya (1958) investigated the polarographic behavior of 2-iodonaphthalene, providing insights into its reduction mechanisms and electrochemical properties (Ramanathan & Subrahmanya, 1958).

properties

IUPAC Name

7-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBQFINIACBXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629953
Record name 7-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodonaphthalen-2-ol

CAS RN

128542-51-8
Record name 7-Iodo-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128542-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Piskun - 2020 - search.proquest.com
… 7-benzyl-14-(4-(2,6-dimethylpyridin-4-yl)phenyl)-2,12-diiodo-7,14-dihydrodibenzo[a,j]acridine (99): A 10 mL round bottom flask is charged with 7-iodonaphthalen-2-ol 95. (475 mg, 1.76 …
Number of citations: 0 search.proquest.com

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